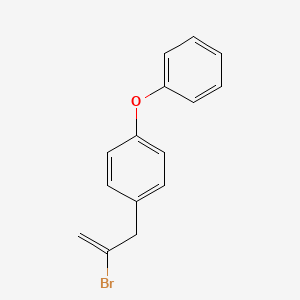
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Übersicht
Beschreibung
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr . The reaction rate can be further increased by the addition of a catalytic amount of HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(4-phenoxyphenyl)-1-propene” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Regiochemistry in Nucleophilic Attack
A study by Organ, Arvanitis, and Hynes (2003) delved into the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes, highlighting the influence of silver acetate and nucleophile concentrations in directing nucleophilic attack. The research demonstrated how varying conditions could shift nucleophilic attacks on dibromo propene derivatives, offering insights into the manipulation of reaction pathways for specific synthetic outcomes (Organ, Arvanitis, & Hynes, 2003).
Polymer Chemistry
Synthesis of Novel Copolymers
Kharas et al. (2016) reported on the novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where derivatives of 2-bromo-3-(4-phenoxyphenyl)-1-propene were utilized. The study explored the synthesis, characterization, and thermal properties of these copolymers, contributing to the development of materials with unique properties for potential applications in electronics and materials science (Kharas et al., 2016).
Chemical Synthesis and Biological Evaluation
Synthesis of Benzene Derivatives
Batool et al. (2014) developed a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the versatility of halogenated propenes in synthesizing complex organic molecules. This study also explored the antibacterial and antiurease activities of the synthesized compounds, underscoring the potential of these compounds in medicinal chemistry and biological applications (Batool et al., 2014).
Material Science
Polycondensation Techniques
Research by Miyakoshi, Yokoyama, and Yokozawa (2005) on the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-3-hexylthiophene sheds light on the synthesis of regioregular poly(3-hexylthiophene) with controlled molecular weight and narrow polydispersity. This work contributes to the understanding of polymerization mechanisms, crucial for designing advanced materials for electronic applications (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Brominated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated compounds often act by binding to their target proteins and modifying their activity . The bromine atom in the compound can form a covalent bond with an amino acid residue in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Brominated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The metabolites are then excreted, primarily via the kidneys .
Result of Action
These effects can range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(4-phenoxyphenyl)-1-propene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDBRQLOGLXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-phenoxyphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



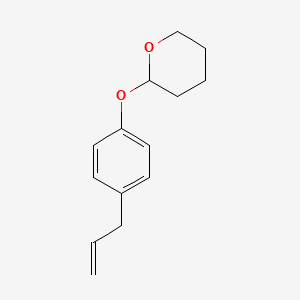


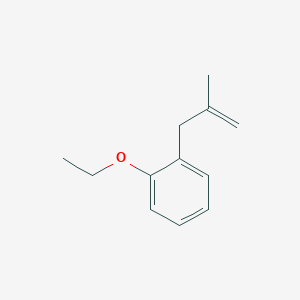


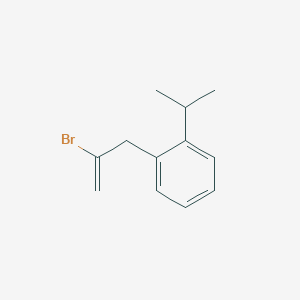
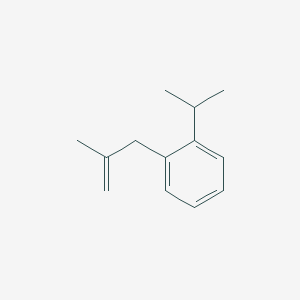

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)



